molecular formula C29H34ClN3O5S2 B6486047 ethyl 6-benzyl-2-[4-(piperidine-1-sulfonyl)benzamido]-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate hydrochloride CAS No. 1216577-68-2

ethyl 6-benzyl-2-[4-(piperidine-1-sulfonyl)benzamido]-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate hydrochloride

Cat. No.: B6486047
CAS No.: 1216577-68-2
M. Wt: 604.2 g/mol
InChI Key: YTUXBEAOXXYBBB-UHFFFAOYSA-N
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Description

Ethyl 6-benzyl-2-[4-(piperidine-1-sulfonyl)benzamido]-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate hydrochloride is a useful research compound. Its molecular formula is C29H34ClN3O5S2 and its molecular weight is 604.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 603.1628412 g/mol and the complexity rating of the compound is 937. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

Ethyl 6-benzyl-2-[4-(piperidine-1-sulfonyl)benzamido]-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate hydrochloride is a complex organic compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article delves into its synthesis, structural characteristics, and biological activities, supported by relevant data tables and findings from various studies.

Chemical Structure and Properties

The compound is characterized by a thieno[2,3-c]pyridine core with multiple functional groups that suggest diverse chemical reactivity. Its molecular formula is C29H34ClN3O5S2C_{29}H_{34}ClN_{3}O_{5}S_{2} with a molecular weight of 604.2 g/mol .

PropertyValue
Molecular Formula C29H34ClN3O5S2
Molecular Weight 604.2 g/mol
CAS Number 1216577-68-2

Synthesis

The synthesis of this compound typically involves multi-step processes starting from simpler precursors. Key steps often include the formation of the thieno[2,3-c]pyridine structure followed by the introduction of the piperidine sulfonamide and benzamido groups. The optimization of reaction conditions is crucial for maximizing yield and purity .

Biological Activity

Research indicates that compounds similar to ethyl 6-benzyl-2-[4-(piperidine-1-sulfonyl)benzamido]-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate exhibit significant biological activities, including:

  • Anticancer Activity : Preliminary studies suggest potential anticancer properties through modulation of enzyme activity or receptor binding .
  • Anti-inflammatory Effects : The compound may also possess anti-inflammatory effects due to the presence of the sulfonamide group which is known to interact with biological targets .

Case Studies and Research Findings

  • Antimicrobial Activity : A study on related thienopyridine compounds reported significant antibacterial activity against various strains such as Escherichia coli and Staphylococcus aureus. This suggests that ethyl 6-benzyl-2-[4-(piperidine-1-sulfonyl)benzamido]-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate may also exhibit similar properties .
  • Enzyme Inhibition Studies : The sulfonamide moiety has been implicated in inhibiting specific enzymes. For instance, compounds with similar structures have been shown to inhibit histone lysine demethylases (KDMs), which play a crucial role in epigenetic regulation . This highlights the potential for ethyl 6-benzyl-2-[4-(piperidine-1-sulfonyl)benzamido]-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate to act as a KDM inhibitor.

Summary of Biological Activities

Activity TypeDescriptionReferences
Anticancer Potential modulation of enzyme activity
Anti-inflammatory Possible effects due to sulfonamide group
Antimicrobial Significant activity against various bacteria
Enzyme Inhibition Inhibition of KDMs involved in epigenetics

Properties

IUPAC Name

ethyl 6-benzyl-2-[(4-piperidin-1-ylsulfonylbenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H33N3O5S2.ClH/c1-2-37-29(34)26-24-15-18-31(19-21-9-5-3-6-10-21)20-25(24)38-28(26)30-27(33)22-11-13-23(14-12-22)39(35,36)32-16-7-4-8-17-32;/h3,5-6,9-14H,2,4,7-8,15-20H2,1H3,(H,30,33);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTUXBEAOXXYBBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCN(C2)CC3=CC=CC=C3)NC(=O)C4=CC=C(C=C4)S(=O)(=O)N5CCCCC5.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H34ClN3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

604.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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